molecular formula C11H17NO3S2 B097020 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate CAS No. 18833-88-0

1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate

Cat. No. B097020
CAS RN: 18833-88-0
M. Wt: 275.4 g/mol
InChI Key: XAZHRGHFTLBESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in tumor growth and inflammation.

Biochemical And Physiological Effects

Studies have shown that 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate has a low toxicity profile and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand its effects on human physiology.

Advantages And Limitations For Lab Experiments

One advantage of 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is its potential as a lead compound for the development of new antitumor and anti-inflammatory agents. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate include:
1. Further studies on its potential as an antitumor agent, including in vivo studies and clinical trials.
2. Investigation into its potential as an anti-inflammatory agent, including studies on its effects on various cytokines and inflammatory pathways.
3. Development of new derivatives and analogs of 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate with improved potency and selectivity.
4. Studies on its potential as a lead compound for the development of new drugs for other diseases, such as neurodegenerative disorders.
5. Investigation into its potential as a diagnostic tool for certain types of cancer, such as lung cancer.
In conclusion, 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is a compound with potential applications in various fields, particularly in medicinal chemistry. Further research is needed to fully understand its mechanism of action, potential side effects, and its potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis method for 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the addition of methyl mercaptan and acetic anhydride. The resulting product is then purified through recrystallization.

Scientific Research Applications

1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an antitumor agent, with promising results in vitro. Additionally, it has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.

properties

CAS RN

18833-88-0

Product Name

1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate

Molecular Formula

C11H17NO3S2

Molecular Weight

275.4 g/mol

IUPAC Name

[1-acetyl-3,6-bis(methylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate

InChI

InChI=1S/C11H17NO3S2/c1-7(13)12-10(17-4)6-5-9(16-3)11(12)15-8(2)14/h5-6,9-11H,1-4H3

InChI Key

XAZHRGHFTLBESJ-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C=CC(C1OC(=O)C)SC)SC

Canonical SMILES

CC(=O)N1C(C=CC(C1OC(=O)C)SC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.